Dinonyltetrasulfane
Description
Dinonyltetrasulfane (C₁₈H₃₈S₄) is an organosulfur compound characterized by a linear tetrasulfane (S–S–S–S) backbone flanked by two nonyl (C₉H₁₉) alkyl chains. Its structure has been confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data includes:
- ¹H NMR (CDCl₃): δ 3.01–2.94 (m, 4H, –S–S–S–S–), 1.78 (p, 4H), 1.43–1.22 (m, 24H, alkyl chain), 0.97–0.85 (m, 6H, terminal CH₃) .
- ¹³C NMR: Peaks at 39.5 ppm (sulfur-adjacent carbons) and 14.1–31.9 ppm (alkyl chain carbons) .
- HRMS: Exact mass [M⁺] = 382.1856 (C₁₈H₃₈S₄), confirming purity .
This compound is synthesized via radical disulfuration, as described in catalytic methodologies involving decatungstate .
Properties
CAS No. |
116214-15-4 |
|---|---|
Molecular Formula |
C18H38S4 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
1-(nonyltetrasulfanyl)nonane |
InChI |
InChI=1S/C18H38S4/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI Key |
SYPMTHVZNBWTIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSSSSCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of dinonyltetrasulfane typically involves the reaction of nonyl mercaptan with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the tetrasulfane structure. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The general reaction can be represented as follows:
[ \text{2 RSH + 4 S} \rightarrow \text{R-S-S-S-S-R} ]
where ( \text{R} ) represents the nonyl group.
Chemical Reactions Analysis
Dinonyltetrasulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can lead to the formation of disulfides or thiols, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dinonyltetrasulfane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.
Biology: this compound has been studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of dinonyltetrasulfane involves its interaction with biological molecules, particularly thiol-containing proteins. The compound can form disulfide bonds with these proteins, leading to changes in their structure and function. This interaction can result in antimicrobial effects, as well as other biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dinonyltetrasulfane belongs to a broader class of sulfur-containing alkyl compounds. Below, it is compared to structurally or functionally related substances, including dinonylnaphthalenesulfonic acids and other organosulfur derivatives.
Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Structural Features | Typical Applications |
|---|---|---|---|---|
| This compound | C₁₈H₃₈S₄ | Linear tetrasulfane (S–S–S–S) | Two nonyl chains bonded to sulfur backbone | Hypothesized: Lubricant additives, vulcanization |
| Dinonylnaphthalenesulfonic acid | C₂₈H₄₄O₃S | Sulfonic acid (–SO₃H) on naphthalene | Dinonyl groups attached to naphthalene ring | Surfactants, corrosion inhibitors, emulsifiers |
| Dinonyldisulfane | C₁₈H₃₈S₂ | Disulfane (S–S) backbone | Similar alkyl chains but shorter sulfur chain | Lubricants, antioxidants |
| Dinonylnaphthalenedisulfonic acid | C₂₈H₄₄O₆S₂ | Two sulfonic acid groups | Naphthalene core with dual sulfonic acid groups | Ion-exchange resins, detergents |
Key Observations:
Sulfonic acid derivatives (e.g., dinonylnaphthalenesulfonic acid) exhibit higher polarity and acidity due to –SO₃H groups, making them suitable for aqueous applications .
Thermal Stability: Linear tetrasulfanes like this compound are less thermally stable than aromatic sulfonic acids due to weaker S–S bonds .
Regulatory Status: Dinonylnaphthalenesulfonic acid and its salts (e.g., barium or calcium variants) are listed under CAS Nos. 25322-17-2, 25619-56-1, and 57855-77-3, indicating industrial use and regulatory scrutiny .
Analytical Data Comparison
| Parameter | This compound | Dinonylnaphthalenesulfonic Acid |
|---|---|---|
| ¹H NMR Shifts | 3.01–2.94 ppm (–S–S–S–S–) | Aromatic protons: ~7.5–8.5 ppm |
| Solubility | Likely hydrophobic | Water-soluble (as salts) |
| Mass Spec (HRMS) | [M⁺] = 382.1856 | [M⁻] (acid form): ~500–600 Da |
Notes:
- This compound’s ¹H NMR lacks aromatic signals, distinguishing it from naphthalene-based analogs .
- Sulfonic acids form stable salts (e.g., barium, calcium), whereas tetrasulfanes are more reactive and prone to decomposition .
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